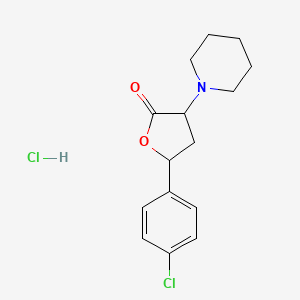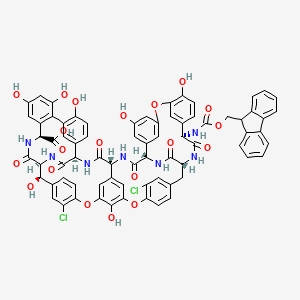
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a tert-butylamino group and a methylcyclohexyl ether group attached to a propanol backbone. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate typically involves multiple steps:
Formation of the tert-butylamino group: This step involves the reaction of tert-butylamine with an appropriate precursor to introduce the tert-butylamino group.
Introduction of the methylcyclohexyl ether group: This step involves the reaction of 2-methylcyclohexanol with an appropriate reagent to form the methylcyclohexyl ether group.
Coupling of the two intermediates: The tert-butylamino intermediate and the methylcyclohexyl ether intermediate are coupled under specific conditions to form the final product.
Formation of the maleate salt: The final product is reacted with maleic acid to form the maleate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
1-((1,1-Dimethylethyl)amino)-2-propanol maleate: Lacks the methylcyclohexyl ether group.
3-((2-Methylcyclohexyl)oxy)-2-propanol maleate: Lacks the tert-butylamino group.
1-((1,1-Dimethylethyl)amino)-3-((2-ethylcyclohexyl)oxy)-2-propanol maleate: Contains an ethyl group instead of a methyl group on the cyclohexyl ring.
Uniqueness
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate is unique due to the presence of both the tert-butylamino group and the methylcyclohexyl ether group. This combination imparts specific chemical and biological properties, making it distinct from similar compounds.
Propiedades
| 80768-74-7 | |
Fórmula molecular |
C18H33NO6 |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-(2-methylcyclohexyl)oxypropan-2-ol |
InChI |
InChI=1S/C14H29NO2.C4H4O4/c1-11-7-5-6-8-13(11)17-10-12(16)9-15-14(2,3)4;5-3(6)1-2-4(7)8/h11-13,15-16H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
BYVNVNKFZKWRFW-WLHGVMLRSA-N |
SMILES isomérico |
CC1CCCCC1OCC(CNC(C)(C)C)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC1CCCCC1OCC(CNC(C)(C)C)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


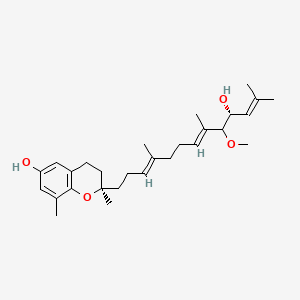

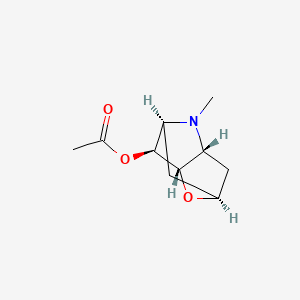
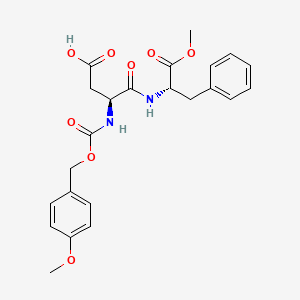

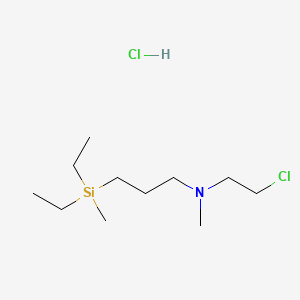
![7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-](/img/structure/B12778726.png)
